5-Aminothiophene-2-carbaldehyde
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Overview
Description
5-Aminothiophene-2-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 5-position and an aldehyde group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminothiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives, which can be further transformed into this compound . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction is often employed in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Aminothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of 5-aminothiophene-2-carboxylic acid.
Reduction: Formation of 5-aminothiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-Aminothiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-Aminothiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and aldehyde groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiophene ring system can also interact with biological receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene: Lacks the aldehyde group, resulting in different reactivity and applications.
5-Aminothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.
2-Thiophenecarboxaldehyde: Lacks the amino group, affecting its biological activity and synthetic utility
Uniqueness
5-Aminothiophene-2-carbaldehyde is unique due to the presence of both amino and aldehyde functional groups on the thiophene ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-aminothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5-2-1-4(3-7)8-5/h1-3H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBSIUIFNVITOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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